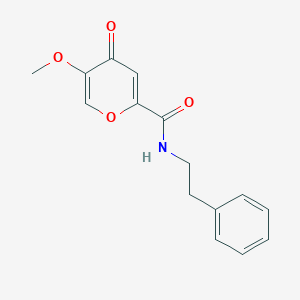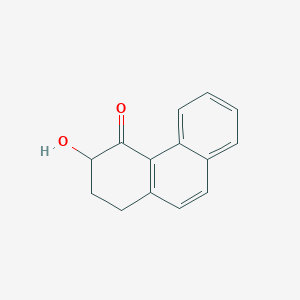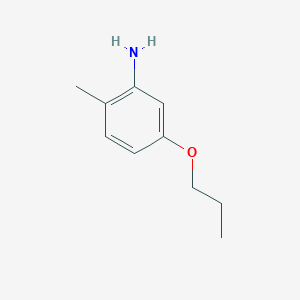
5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a chemical compound belonging to the class of pyran derivatives It features a pyran ring substituted with a methoxy group at the 5-position, a keto group at the 4-position, and a phenethylamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methoxy-2-hydroxyacetophenone and phenethylamine.
Keto Group Introduction: The keto group at the 4-position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Amide Formation: The final step involves the formation of the amide group at the 2-position through a reaction with phenethylamine under conditions favoring amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions at the methoxy or amide groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation of the keto group.
Hydroxyl Derivatives: Resulting from reduction of the keto group.
Substituted Derivatives: Resulting from substitution reactions at the methoxy or amide groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromone derivative with a different substitution pattern.
2-Carboxy-5-hydroxy-4-pyrone: Another pyran derivative with hydroxyl and carboxylic acid groups.
Uniqueness: 5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyran derivatives. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
5-methoxy-4-oxo-N-(2-phenylethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18) |
InChI-Schlüssel |
MVHKCOZJULNPSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=COC(=CC1=O)C(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)


![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)



![2,5-Diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B15172755.png)

